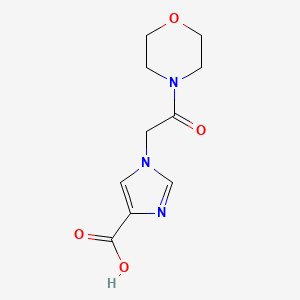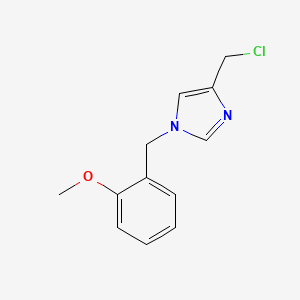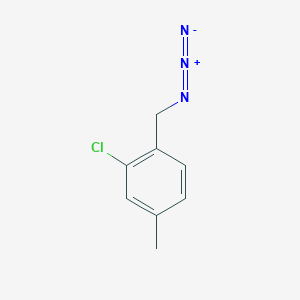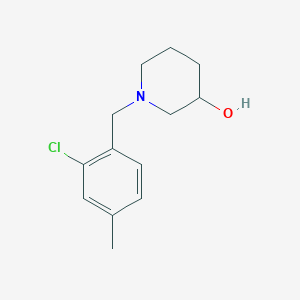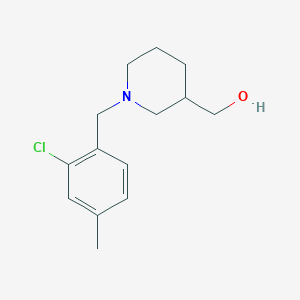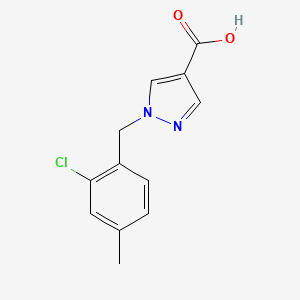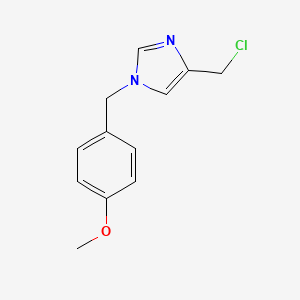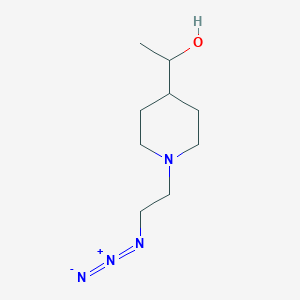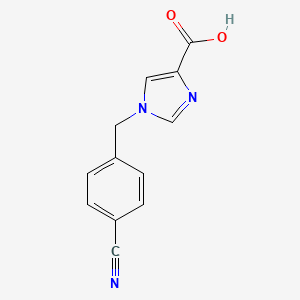![molecular formula C9H11N3O2S B1474903 4-(2-aminoéthyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxyde CAS No. 1696064-52-4](/img/structure/B1474903.png)
4-(2-aminoéthyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxyde
Vue d'ensemble
Description
4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C9H11N3O2S and its molecular weight is 225.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Électrosynthèse
L'électrosynthèse de 4-hydroxybenzo[e]-1,2,4-thiadiazine-1,1-dioxydes, qui partagent un motif structurel similaire au composé en question, a été rapportée comme étant hautement sélective et évolutive . Ce processus commence à partir de sulfonamides de nitrobenzène facilement disponibles et a été démontré sur plus de 40 exemples divers, produisant des métabolites médicamenteux potentiels. La pertinence technique de la technique est soulignée par la synthèse à l'échelle multi-grammes, ce qui en fait une méthode prometteuse pour la synthèse de composés comme le 4-(2-aminoéthyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxyde pour des applications pharmaceutiques.
Applications pharmaceutiques
Les hétérocycles azotés, tels que les benzo[e]-1,2,4-thiadiazine-1,1-dioxydes, sont cruciaux dans une variété de médicaments et de produits naturels . Ils évoluent en tant que motif dans les médicaments à succès modernes, avec des applications dans les médicaments anticancéreux, antiparasitaires et les médicaments pour les maladies neurodégénératives. La liaison N–O exocyclique unique présente dans ces composés n'est pas accessible par les voies de synthèse conventionnelles, ce qui les rend particulièrement intéressants pour le développement de médicaments.
Médicaments anticancéreux et antiparasitaires
Le motif structurel des benzo[e]-1,2,4-thiadiazine-1,1-dioxydes se retrouve dans les candidats pour de nouveaux médicaments anticancéreux et antiparasitaires . Ces composés font l'objet d'études pour leur potentiel dans le traitement de maladies parasitaires graves dans les pays tropicaux et de diverses formes de cancer, soulignant l'importance du composé en question pour des applications de recherche similaires.
Médicament contre les maladies neurodégénératives
Les composés ayant la structure benzo[e]-1,2,4-thiadiazine-1,1-dioxyde sont utilisés dans les thérapies contre l'hypoglycémie et sont répertoriés comme médicaments essentiels par l'Organisation mondiale de la santé . Leur rôle dans le traitement des maladies métaboliques et des troubles neurodégénératifs comme la maladie d'Alzheimer les rend importants dans la recherche pharmaceutique.
Agents diurétiques et antihypertenseurs
Les dérivés de la 1,2,4-benzothiadiazine 1,1-dioxyde, qui sont structurellement liés au composé en question, sont utilisés depuis longtemps dans la thérapie humaine comme agents diurétiques et antihypertenseurs . Cela suggère que le this compound pourrait également être exploré pour des applications similaires.
Modulateurs des récepteurs AMPA et activateurs des canaux KATP
Les benzothiadiazines sont brevetées en tant que modulateurs des canaux potassiques sensibles à l'ATP pour le traitement des troubles respiratoires, du système nerveux central et du système endocrinien . Ils fonctionnent également comme des modulateurs des récepteurs AMPA. Compte tenu des similitudes structurelles, le composé en question pourrait également avoir un potentiel en tant que modulateur dans ces domaines thérapeutiques.
Mécanisme D'action
Target of Action
The primary targets of 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are ATP-sensitive potassium channels and AMPA receptors . These targets play a crucial role in regulating cardiovascular functions and neuronal signaling, respectively .
Mode of Action
4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide interacts with its targets by acting as a channel opener for ATP-sensitive potassium channels . This action results in the inhibition of insulin release . Additionally, it modulates AMPA receptors, which are involved in fast synaptic transmission in the central nervous system .
Biochemical Pathways
The action of 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide affects several biochemical pathways. Its interaction with ATP-sensitive potassium channels influences the insulin signaling pathway, leading to the inhibition of insulin release . Its modulation of AMPA receptors impacts the glutamatergic signaling pathway, which plays a key role in synaptic plasticity, a cellular mechanism for learning and memory .
Result of Action
The molecular and cellular effects of 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide’s action include the inhibition of insulin release and modulation of neuronal signaling . These effects can lead to potential therapeutic applications in the treatment of conditions such as diabetes and neurological disorders .
Analyse Biochimique
Biochemical Properties
4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with ATP-sensitive potassium channels, modulating their activity and affecting cellular ion balance . Additionally, it has been reported to inhibit certain enzymes, such as xanthine oxidase and aldose reductase, which are involved in metabolic pathways related to oxidative stress and diabetes .
Cellular Effects
The effects of 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation . Furthermore, it can alter gene expression patterns, leading to changes in cellular responses to stress and other stimuli .
Molecular Mechanism
At the molecular level, 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular adaptations and changes in metabolic pathways .
Dosage Effects in Animal Models
The effects of 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reducing oxidative stress and improving metabolic function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound has been shown to influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle and glycolysis, affecting energy production and cellular metabolism . Additionally, it can modulate the levels of key metabolites, such as glucose and lactate, by altering enzyme activity and gene expression .
Transport and Distribution
The transport and distribution of 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide within cells and tissues are essential for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects on cellular function .
Propriétés
IUPAC Name |
2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c10-5-6-12-7-11-15(13,14)9-4-2-1-3-8(9)12/h1-4,7H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBNNRDIJIFTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=NS2(=O)=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


